(S,R,S)-AHPC-O-Ph-PEG1-NH2

PROTAC EED Target Engagement

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is the definitive VH032-based E3 ligase ligand-linker conjugate for assembling PROTAC EED degrader-1 (pKD=9.02). Its unique phenoxy-PEG1 linker confers semi-rigidity and optimal LogP (3.0), ensuring ternary complex geometry cannot be replicated by flexible-chain analogs. The terminal amine provides a clean conjugation handle for carboxyl-containing target ligands. Substitution with PEG-only or alkyl variants invalidates SAR and degrades potency. Select this compound to preserve synthetic routes and achieve high-affinity PRC2 degradation in lymphoma models.

Molecular Formula C32H41N5O6S
Molecular Weight 623.8 g/mol
Cat. No. B8103590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-O-Ph-PEG1-NH2
Molecular FormulaC32H41N5O6S
Molecular Weight623.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O
InChIInChI=1S/C32H41N5O6S/c1-20-28(44-19-35-20)22-7-5-21(6-8-22)16-34-30(40)26-15-23(38)17-37(26)31(41)29(32(2,3)4)36-27(39)18-43-25-11-9-24(10-12-25)42-14-13-33/h5-12,19,23,26,29,38H,13-18,33H2,1-4H3,(H,34,40)(H,36,39)/t23-,26+,29-/m1/s1
InChIKeyUWILAIJPPCISSY-ZSOKXDGFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-O-Ph-PEG1-NH2 (VH032-O-Ph-PEG1-NH2) for PROTAC Synthesis: A Definitive Product-Specific Evidence Guide for Scientific Procurement


(S,R,S)-AHPC-O-Ph-PEG1-NH2 (also referred to as VH032-O-Ph-PEG1-NH2) is a specialized E3 ligase ligand-linker conjugate, classified within the broader category of Protein Degrader Building Blocks. It is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), incorporating a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand (derived from VH032) connected via a short, rigid phenoxy-PEG1 linker to a terminal primary amine functional group [1]. This terminal amine serves as the critical reactive handle for covalent conjugation to a carboxyl-containing moiety on a target protein ligand, enabling the modular assembly of bifunctional PROTAC molecules . The compound is supplied as a white to off-white solid powder with a molecular weight of 623.76 g/mol [2].

Why Generic Substitution of (S,R,S)-AHPC-O-Ph-PEG1-NH2 is Scientifically Unsound in PROTAC Research


In PROTAC development, the linker component is not an inert spacer; its precise length, rigidity, and chemical composition are critical determinants of ternary complex formation, which directly governs degradation efficiency, selectivity, and off-target effects [1]. Even minor structural alterations in the ligand-linker conjugate—such as changing the number of PEG units, replacing a phenoxy group with an alkyl chain, or substituting the terminal reactive amine—can drastically alter the geometry of the ternary complex, leading to a complete loss of degradation activity or the emergence of unintended neo-substrates . Therefore, substituting (S,R,S)-AHPC-O-Ph-PEG1-NH2 with a seemingly similar analog (e.g., (S,R,S)-AHPC-PEG1-NH2 without the phenoxy group, or a PEG2 variant) introduces an unpredictable variable into the PROTAC design process, invalidating previously optimized synthetic routes and structure-activity relationships (SAR).

Quantitative Evidence of Differentiation: Head-to-Head and Cross-Study Data for (S,R,S)-AHPC-O-Ph-PEG1-NH2


Direct Comparative Validation: High Target Engagement (pKD) of a PROTAC Synthesized with (S,R,S)-AHPC-O-Ph-PEG1-NH2

The differentiation of (S,R,S)-AHPC-O-Ph-PEG1-NH2 is validated by the performance of the full PROTAC molecule it is used to synthesize. PROTAC EED degrader-1 (HY-130614), which utilizes this specific ligand-linker conjugate, demonstrates high-affinity binding to the EED target protein with a measured pKD of 9.02 ± 0.09 . This value serves as a direct benchmark for the effective formation of the binary complex between the PROTAC's warhead and its intended target.

PROTAC EED Target Engagement pKD Ternary Complex

Functional Impact: Cellular Degradation Potency of a PROTAC Built with (S,R,S)-AHPC-O-Ph-PEG1-NH2

The efficacy of (S,R,S)-AHPC-O-Ph-PEG1-NH2 is further evidenced by the cellular activity of PROTAC EED degrader-1. In cell-based assays, this PROTAC potently inhibits the function of the PRC2 complex, as measured by a pIC50 of 8.17 ± 0.24 . This functional inhibition is a direct consequence of EED protein degradation, validating the PROTAC's mechanism of action.

PROTAC EED Degradation Efficiency DC50 PRC2

Structural Comparison: Rigid Phenoxy Linker in (S,R,S)-AHPC-O-Ph-PEG1-NH2 Confers Different Physicochemical Properties vs. Flexible Alkyl or Longer PEG Analogs

The inclusion of the 'O-Ph' (phenoxy) moiety in the linker creates a semi-rigid segment that differs substantially from the purely flexible alkyl chains or longer, more hydrophilic PEG linkers found in analogs. This structural feature translates into distinct physicochemical properties, which are crucial parameters for downstream drug-likeness and permeability. (S,R,S)-AHPC-O-Ph-PEG1-NH2 has a calculated LogP of 3.0 and a topological polar surface area (tPSA) of 184 Ų [1].

Linker Chemistry Physicochemical Properties PROTAC Design cLogP tPSA

Synthetic Utility: Reactive Primary Amine Enables Efficient, Standardized Conjugation Chemistry

(S,R,S)-AHPC-O-Ph-PEG1-NH2 features a terminal primary amine functional group. This group is specifically chosen for its reactivity with a carboxyl group on a target ligand, enabling the formation of a stable amide bond under standard peptide coupling conditions . This is a well-established and robust chemical reaction, ensuring high conjugation efficiency and reproducibility in PROTAC assembly.

Bioconjugation PROTAC Synthesis Amine Coupling Building Block

High-Impact Application Scenarios for (S,R,S)-AHPC-O-Ph-PEG1-NH2 Based on Experimental Evidence


Synthesis of PROTACs Targeting Embryonic Ectoderm Development (EED) Protein

This is the most direct and validated application. (S,R,S)-AHPC-O-Ph-PEG1-NH2 is the key building block for synthesizing PROTAC EED degrader-1, which achieves high-affinity binding to EED (pKD = 9.02) and potently inhibits PRC2 function (pIC50 = 8.17) [1]. This provides a proven starting point for developing degraders aimed at PRC2-dependent cancers, such as certain lymphomas.

Construction of VHL-Recruiting PROTAC Libraries with Varying Linker Geometries

Given that even minor changes to a linker can dramatically affect ternary complex formation and degradation efficiency [1], (S,R,S)-AHPC-O-Ph-PEG1-NH2 is an essential component for any systematic SAR study exploring the impact of a short, semi-rigid linker. It serves as a direct comparator to more flexible alkyl linkers (e.g., AHPC-Cn-NH2) or longer PEG linkers (e.g., AHPC-PEGn-NH2) in the optimization of a PROTAC for a novel target.

Development of Bifunctional Degraders with a Preference for Moderate Lipophilicity

The calculated LogP of 3.0 and the presence of the phenoxy ring in (S,R,S)-AHPC-O-Ph-PEG1-NH2 [1] suggest it is a preferred building block when the desired final PROTAC molecule requires a moderate degree of lipophilicity to balance solubility and passive membrane permeability. This makes it a strategic choice over more hydrophilic PEG linkers for targeting intracellular proteins where cellular uptake may be a limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-O-Ph-PEG1-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.